molecular formula C5H3Cl2N3 B2487942 2,5-Dichloro-3-methylimidazole-4-carbonitrile CAS No. 2113528-99-5

2,5-Dichloro-3-methylimidazole-4-carbonitrile

Cat. No.: B2487942
CAS No.: 2113528-99-5
M. Wt: 176
InChI Key: OLJAMNFZTIIICF-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-methylimidazole-4-carbonitrile is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties . This compound, characterized by the presence of chlorine and nitrile groups, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methylimidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-methylimidazole-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disubstituted imidazoles and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methylimidazole-4-carbonitrile involves its interaction with various molecular targets. The presence of chlorine and nitrile groups allows it to participate in multiple chemical pathways, including nucleophilic substitution and cyclization reactions . These interactions can lead to the formation of bioactive compounds with potential therapeutic applications.

Comparison with Similar Compounds

    2,4,5-Trichloroimidazole: Another chlorinated imidazole with similar chemical properties.

    3-Methyl-4-nitroimidazole: A compound with a similar imidazole core but different substituents.

Properties

IUPAC Name

2,5-dichloro-3-methylimidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3/c1-10-3(2-8)4(6)9-5(10)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJAMNFZTIIICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2113528-99-5
Record name 2,4-dichloro-1-methyl-1H-imidazole-5-carbonitrile
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